

Regulation of 3-Hydroxytetradecanedioyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-hydroxytetradecanedioyl-CoA

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Abstract

This technical guide provides an in-depth overview of the regulatory mechanisms governing the production of **3-hydroxytetradecanedioyl-CoA**, a key intermediate in the peroxisomal β -oxidation of dicarboxylic acids. The synthesis of its precursor, tetradecanedioic acid, originates from the ω -oxidation of tetradecanoic acid in the endoplasmic reticulum, a process catalyzed by cytochrome P450 enzymes. The subsequent degradation via peroxisomal β -oxidation is a critical metabolic pathway, particularly under conditions of high lipid flux or mitochondrial dysfunction. The primary regulatory control of this pathway is exerted at the transcriptional level by the peroxisome proliferator-activated receptor alpha (PPAR α), a nuclear receptor that orchestrates the expression of genes involved in both the formation and breakdown of dicarboxylic acids. Understanding the intricate regulation of this pathway is crucial for developing therapeutic strategies for metabolic disorders associated with dysfunctional fatty acid oxidation.

Biosynthesis of Dicarboxylic Acids: The ω -Oxidation Pathway

The journey to **3-hydroxytetradecanedioyl-CoA** begins with the formation of its parent dicarboxylic acid, tetradecanedioic acid, from tetradecanoic acid. This conversion occurs in the endoplasmic reticulum via the ω -oxidation pathway.

The initial and rate-limiting step is the ω -hydroxylation of the terminal methyl group of the fatty acid, catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F families.[1][2] These monooxygenases introduce a hydroxyl group, which is then further oxidized to a carboxylic acid by alcohol and aldehyde dehydrogenases, resulting in the formation of a dicarboxylic acid.[3]

The expression of CYP4A enzymes is induced by various physiological and pathophysiological conditions such as fasting, a high-fat diet, and diabetes.[1] This induction is primarily mediated by the nuclear receptor PPAR α . [1]

Peroxisomal β -Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids are transported to peroxisomes for chain shortening via the β -oxidation pathway.[1][4][5] This process is enzymatically distinct from mitochondrial β -oxidation and is essential for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1]

The key enzymatic steps involved in the peroxisomal β -oxidation of dicarboxylyl-CoA esters are:

- Dehydrogenation: Catalyzed by acyl-CoA oxidase (ACOX), introducing a double bond.[4][6]
- Hydration and Dehydrogenation: These sequential reactions are catalyzed by bifunctional enzymes. The L-bifunctional protein (LBP; also known as EHHADH) is involved in the metabolism of dicarboxylic acids, while the D-bifunctional protein (DBP; also known as HSD17B4) acts on other substrates like very long-chain fatty acids.[4][6][7] The hydration step converts the enoyl-CoA to a 3-hydroxyacyl-CoA intermediate, and the subsequent dehydrogenation yields a 3-ketoacyl-CoA.
- Thiolytic Cleavage: Peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA (or propionyl-CoA for odd-chain substrates) and a chain-shortened dicarboxylyl-CoA.[4][6]

The production of **3-hydroxytetradecanedioyl-CoA** is a direct result of the hydration of 2-tetradecenedioyl-CoA by the L-bifunctional protein during the second step of this pathway.

Transcriptional Regulation by PPAR α

The central regulator of dicarboxylic acid metabolism is the peroxisome proliferator-activated receptor alpha (PPAR α).^{[8][9][10]} PPAR α is a ligand-activated nuclear transcription factor that is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and kidney.^[11]

Activation and Mechanism:

- **Ligands:** PPAR α is activated by a variety of endogenous and exogenous ligands, including fatty acids, eicosanoids, and hypolipidemic drugs of the fibrate class.^{[8][9]}
- **Heterodimerization:** Upon ligand binding, PPAR α forms a heterodimer with the retinoid X receptor (RXR).^[9]
- **PPRE Binding:** This PPAR α -RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of its target genes.^{[1][9]}
- **Gene Transcription:** Binding of the heterodimer to the PPRE, along with the recruitment of coactivator proteins, initiates the transcription of target genes.^[9]

Target Genes:

PPAR α upregulates the expression of a suite of genes involved in fatty acid metabolism, including:

- **ω -Oxidation:** CYP4A family genes.^[1]
- **Peroxisomal β -Oxidation:** Genes encoding for acyl-CoA oxidase (ACOX1) and L-bifunctional protein (EHHADH).^{[10][12]}
- **Fatty Acid Transport:** Genes for fatty acid transport proteins.^[9]

This coordinated regulation ensures that when there is an excess of fatty acids, the cellular machinery for their conversion to dicarboxylic acids and subsequent degradation is enhanced.

Data Presentation

Table 1: Key Enzymes in **3-Hydroxytetradecanedioyl-CoA** Metabolism

Enzyme	Gene	Location	Function in Pathway	Substrate	Product	Regulation
Cytochrome P450 4A	CYP4A	Endoplasmic Reticulum	ω -oxidation (initiating step)	Tetradecanoic acid	20-hydroxytetradecanoic acid	Upregulated by PPAR α
L-Bifunctional Protein	EHHADH	Peroxisome	Hydration & Dehydrogenation	2-Tetradecenedioyl-CoA	3-Ketotetradecanedioyl-CoA	Upregulated by PPAR α
Peroxisomal Thiolase	ACAA1	Peroxisome	Thiolytic cleavage	3-Ketotetradecanedioyl-CoA	Dodecanedioyl-CoA + Acetyl-CoA	-

Table 2: Kinetic Parameters of Peroxisomal Fatty Acyl-CoA Oxidase with Dicarboxylyl-CoA Esters[13]

Substrate (mono-CoA ester)	K _m (μ M)	K _i (μ M)	Relative V _{max}
Dodecanedioyl-CoA (DC12-CoA)	10	100	1.0
Sebacyl-CoA (DC10-CoA)	25	50	1.0
Suberyl-CoA (DC8-CoA)	50	25	1.0
Adipyl-CoA (DC6-CoA)	100	10	1.0

Note: Data from studies on rat liver enzymes. Substrate inhibition is observed, with the inhibition constant (K_i) decreasing with shorter chain length.

Experimental Protocols

5.1. Measurement of Peroxisomal β -Oxidation Activity

This protocol is based on the measurement of the rate of NAD⁺ reduction in the presence of a dicarboxylyl-CoA substrate.

Materials:

- Isolated peroxisomes or cell lysates
- Reaction buffer (e.g., Tris-HCl with appropriate pH)
- NAD⁺
- Coenzyme A
- ATP
- Detergent (e.g., Triton X-100) to permeabilize membranes
- Substrate: Tetradecanedioyl-CoA
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the reaction buffer, NAD⁺, Coenzyme A, ATP, and the detergent.
- Add the isolated peroxisomes or cell lysate to the reaction mixture and pre-incubate.
- Initiate the reaction by adding the tetradecanedioyl-CoA substrate.
- Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.
- Calculate the rate of reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH.

5.2. Chromatin Immunoprecipitation (ChIP) for PPAR α Binding

This protocol is used to determine if PPAR α directly binds to the promoter region of a target gene (e.g., EHHADH).

Materials:

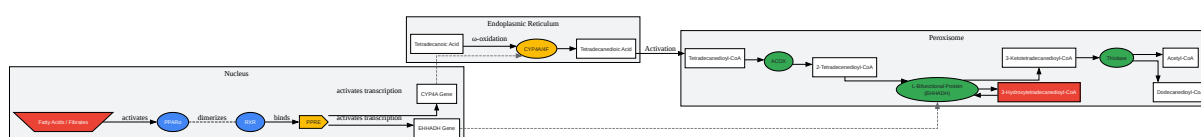
- Cultured cells (e.g., hepatocytes) treated with a PPAR α agonist (e.g., fenofibrate) or vehicle control.
- Formaldehyde for cross-linking.
- Cell lysis and nuclear lysis buffers.
- Sonication equipment.
- Antibody specific for PPAR α .
- Protein A/G magnetic beads.
- Wash buffers.
- Elution buffer.
- Reverse cross-linking solution (high salt).
- DNA purification kit.
- Primers for qPCR targeting the putative PPRE in the gene of interest.
- qPCR reagents and instrument.

Procedure:

- Cross-link proteins to DNA in cultured cells using formaldehyde.
- Lyse the cells and isolate the nuclei.
- Shear the chromatin by sonication to obtain DNA fragments of a desired size range.

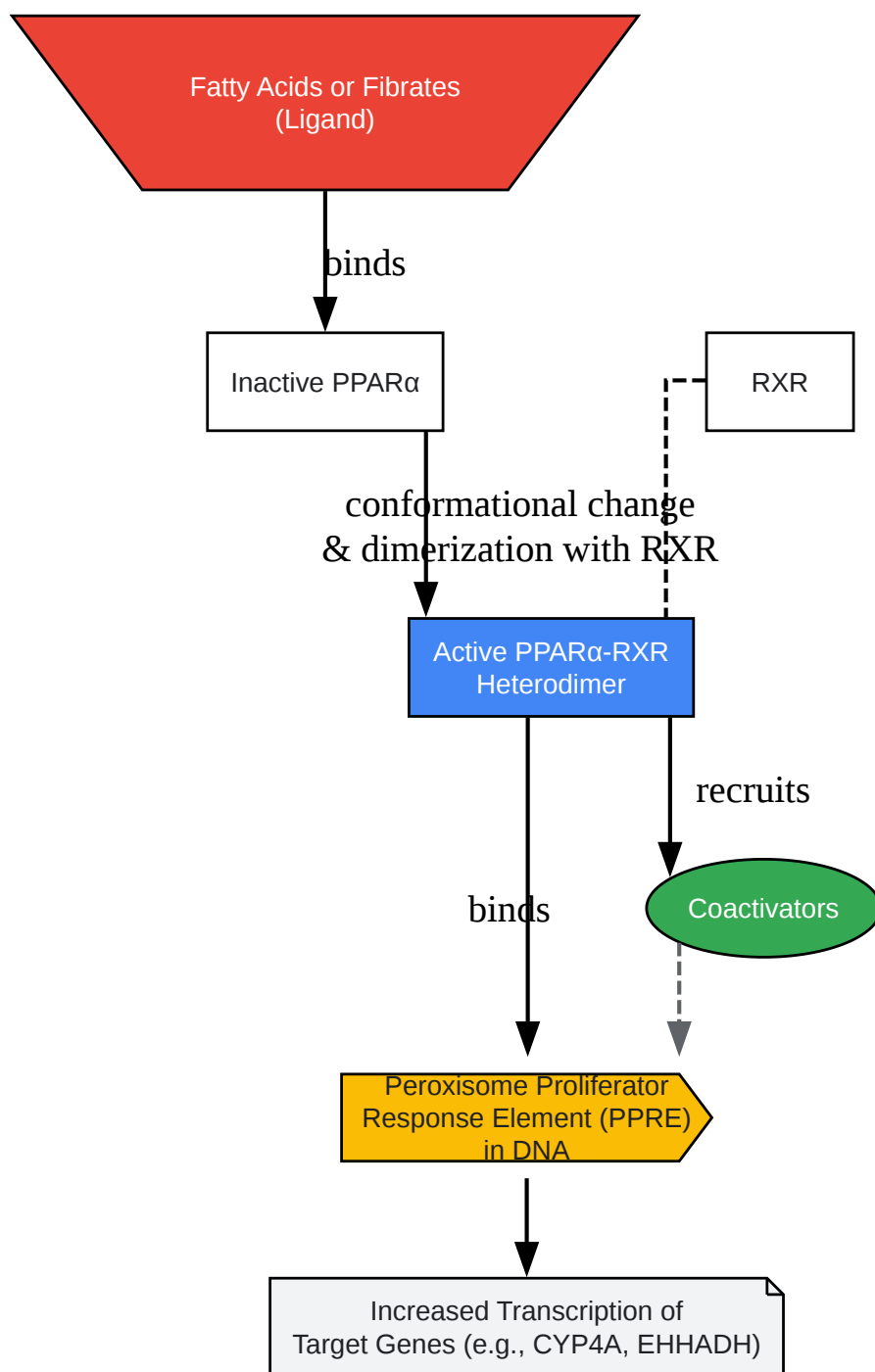
- Immunoprecipitate the chromatin using an antibody against PPAR α , with magnetic beads to capture the antibody-protein-DNA complexes.
- Wash the beads to remove non-specific binding.
- Elute the complexes from the beads.
- Reverse the cross-links by heating in a high-salt solution.
- Purify the DNA.
- Perform quantitative PCR (qPCR) using primers that flank the predicted PPRE in the promoter of the target gene. An enrichment of the target sequence in the PPAR α -immunoprecipitated sample compared to a control (e.g., IgG immunoprecipitation) indicates direct binding.

Visualizations



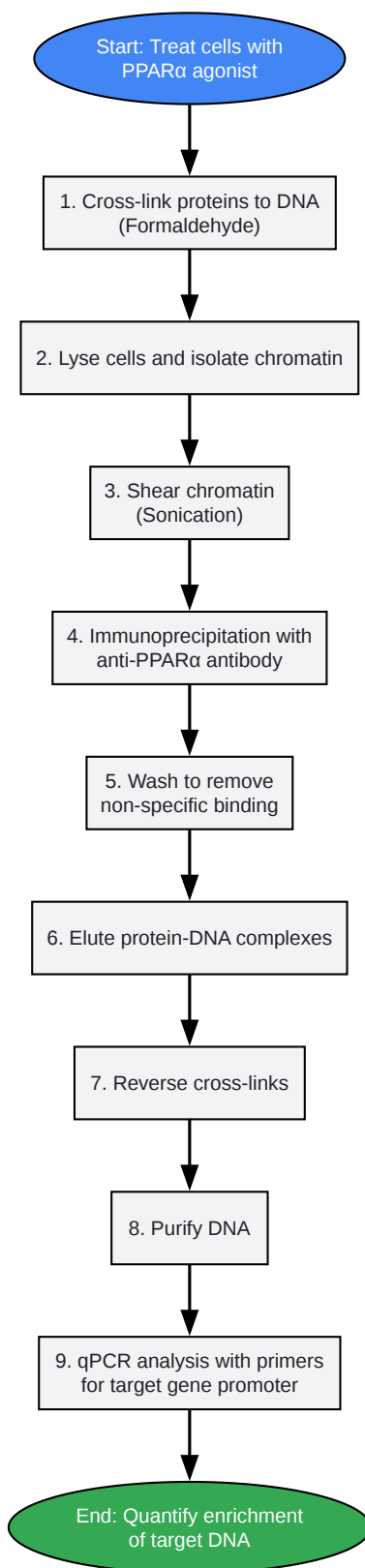
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Caption: Overview of the metabolic and regulatory pathways for **3-hydroxytetradecanedioyl-CoA**.



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Caption: The PPARα signaling pathway for gene activation.



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Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Pathophysiological Relevance

Defects in the peroxisomal β -oxidation pathway can lead to severe metabolic disorders, often grouped under the Zellweger spectrum disorders.[14][15][16] In these conditions, impaired enzyme function (e.g., deficiencies in ACOX or bifunctional proteins) leads to the accumulation of very long-chain fatty acids and dicarboxylic acids in plasma and tissues.[14] This accumulation is toxic and results in a range of severe clinical manifestations, including neurological abnormalities, liver dysfunction, and developmental delays.[15][16] Therefore, understanding the regulation of this pathway is of paramount importance for diagnosing these disorders and developing potential therapeutic interventions.

Conclusion

The production of **3-hydroxytetradecanedioyl-CoA** is tightly regulated as part of the overall control of dicarboxylic acid metabolism. The synthesis of its precursor is initiated by PPAR α -regulated ω -oxidation in the endoplasmic reticulum, and its own formation and subsequent degradation occur within the peroxisomal β -oxidation pathway, the key enzymes of which are also under the transcriptional control of PPAR α . This coordinated regulation allows for an efficient cellular response to fluctuations in fatty acid levels. For drug development professionals, PPAR α remains a key target for modulating lipid metabolism, and a deeper understanding of its influence on dicarboxylic acid metabolism may unveil new therapeutic opportunities for a range of metabolic diseases.

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- To cite this document: BenchChem. [Regulation of 3-Hydroxytetradecanedioyl-CoA Production: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599554#regulation-of-3-hydroxytetradecanedioyl-coa-production]

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